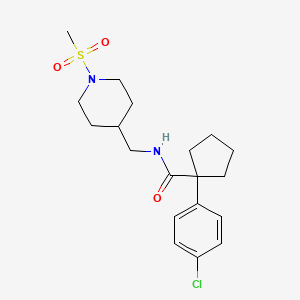

1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Description

This compound belongs to the class of piperidine-based carboxamides, characterized by a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a piperidine moiety modified with a methylsulfonyl substituent.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-8-15(9-13-22)14-21-18(23)19(10-2-3-11-19)16-4-6-17(20)7-5-16/h4-7,15H,2-3,8-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPRZRFALTUFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula:

- Molecular Formula : C16H19ClN4O2S

- IUPAC Name : 1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

The synthesis typically involves multi-step organic reactions, including the formation of the cyclopentanecarboxamide backbone and the introduction of the chlorophenyl and methylsulfonyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as column chromatography for purification.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of similar piperidine compounds demonstrate significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with some derivatives showing promising results in carrageenan-induced rat paw edema models .

- Enzyme Inhibition : Compounds featuring similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and managing urea levels .

The precise mechanisms through which 1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may act on specific receptors or enzymes within biological systems, leading to its observed antimicrobial and anti-inflammatory effects.

- Molecular Docking Studies : In silico studies suggest that the compound can bind effectively to target proteins, which is crucial for its inhibitory activities against various enzymes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

- Antimicrobial Screening : A study reported moderate to strong antibacterial activity for piperidine derivatives against several bacterial strains. The most active compounds were identified through systematic screening .

- Anti-inflammatory Assessment : Research utilizing the rat paw edema model demonstrated that certain synthesized derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .

- Enzyme Inhibition Profiles : Various synthesized compounds were tested for their enzyme inhibitory activities. Notably, some derivatives showed strong AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Data Table of Biological Activities

| Activity Type | Test Methodology | Results Summary |

|---|---|---|

| Antibacterial | Agar diffusion method | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |

| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in edema compared to control |

| Enzyme Inhibition | AChE and urease inhibition assays | Strong inhibition observed in several derivatives |

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : The target compound’s closest analog (Entry 2, from ) achieved an 86% yield under BOP-mediated coupling conditions, suggesting feasible synthesis pathways for similar carboxamides .

- Substituent Effects: The methylsulfonyl group in the target compound may improve solubility and reduce blood-brain barrier penetration compared to lipophilic analogs like cyclopropylfentanyl .

Regulatory and Industrial Relevance

- Cyclopropylfentanyl : Listed as a controlled substance under EU legislation due to its high risk profile .

- Carboxamide Intermediates : Compounds like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () are valued in organic synthesis for drug discovery, highlighting the versatility of carboxamide scaffolds .

Q & A

Q. What are the recommended methods for synthesizing 1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the cyclopentanecarboxamide moiety. Key steps include:

- Step 1 : Introduce the methylsulfonyl group to the piperidine ring via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Couple the modified piperidine intermediate with the 4-chlorophenyl-substituted cyclopentanecarboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Critical Parameters : Reaction temperature (0–25°C for sulfonylation), stoichiometry (1:1.2 molar ratio for coupling), and inert atmosphere (N₂) to prevent side reactions.

Q. How can spectroscopic techniques (NMR, MS) be optimized for structural elucidation of this compound?

Methodological Answer:

- NMR :

- Use -NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and piperidine methylene signals (δ 2.8–3.5 ppm). -NMR identifies carbonyl (C=O at ~170 ppm) and quaternary carbons .

- Apply 2D techniques (COSY, HSQC) to assign overlapping signals, especially for the piperidine and cyclopentane rings .

- Mass Spectrometry :

- High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~450). Fragmentation patterns (e.g., loss of methylsulfonyl group, m/z ~350) validate substituent positions .

Data Validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw) and published analogs .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported synthetic yields of piperidine-containing carboxamides?

Methodological Answer: Discrepancies in yields (e.g., 40–70% in similar compounds ) arise from:

- Reaction Solvent Polarity : Lower-polarity solvents (e.g., dichloromethane vs. THF) improve sulfonylation efficiency by stabilizing intermediates .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance coupling steps in sterically hindered systems .

- Workup Protocols : Acid-base extraction vs. chromatography impacts recovery; for hygroscopic intermediates, anhydrous Na₂SO₄ drying is critical .

Experimental Design : Conduct a Design of Experiments (DoE) matrix to isolate variables (solvent, temperature, catalyst). Monitor intermediates via TLC and in situ FTIR to identify bottlenecks.

Q. How can X-ray crystallography parameters be adjusted to determine the three-dimensional conformation of this compound?

Methodological Answer:

-

Crystallization : Use slow vapor diffusion (e.g., methanol/water) to grow single crystals. The compound’s chair conformation for piperidine and planar carboxamide group are key targets .

-

Data Collection :

Parameter Value Wavelength (Å) 0.71073 (Mo Kα) Temperature (K) 293 Space Group P2₁/c Resolution (Å) 0.84–1.0

Validation : Check R-factor convergence (<0.05) and validate against similar structures (e.g., CCDC entry 2230670) .

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound against neurological targets?

Methodological Answer:

- Receptor Binding Assays :

- Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Modified Ellman’s method; monitor thiocholine production at 412 nm. Compare inhibition to donepezil .

- Cellular Models :

- Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and neurite outgrowth studies (immunofluorescence for βIII-tubulin) .

Data Interpretation : Correlate IC₅₀ values with computational docking (AutoDock Vina) to identify key interactions (e.g., sulfonyl group hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.